Fmoc-Orn(2-Cl-Z)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

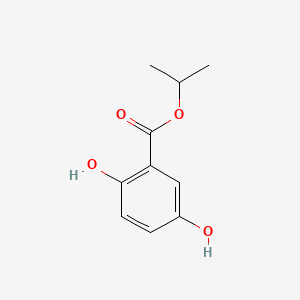

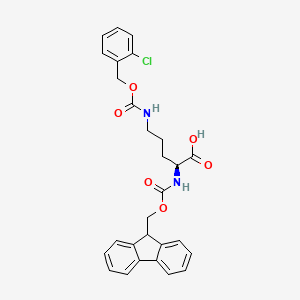

“Fmoc-Orn(2-Cl-Z)-OH” is a chemical compound with the molecular formula C28H27ClN2O6 . It is used for research and development purposes .

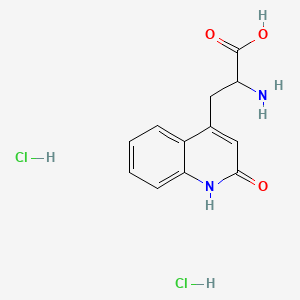

Molecular Structure Analysis

The molecular structure of “Fmoc-Orn(2-Cl-Z)-OH” is represented by the formula C28H27ClN2O6 . Its average mass is 522.977 Da and its monoisotopic mass is 522.155762 Da .Physical And Chemical Properties Analysis

“Fmoc-Orn(2-Cl-Z)-OH” has a molecular weight of 522.982 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the resources I found.Applications De Recherche Scientifique

Peptide Synthesis and Structure Formation

Fmoc-Orn(2-Cl-Z)-OH plays a crucial role in peptide synthesis, particularly in the formation of β-sheet structures. Research by Nowick et al. (2002) introduced a unique amino acid, Orn(i-PrCO-Hao), which can be incorporated into peptides to make them fold into β-sheet-like structures. This amino acid consists of an ornithine residue with the β-strand-mimicking amino acid Hao attached to its side chain. When Orn(i-PrCO-Hao) is incorporated into a peptide, the Hao group hydrogen bonds to the subsequent residues to form a β-sheet-like structure. The Fmoc derivative of this amino acid, Fmoc-Orn(i-PrCO-Hao)-OH, behaves like a regular amino acid in peptide synthesis and was incorporated into peptides through standard automated Fmoc solid-phase peptide synthesis. This research demonstrates the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in inducing specific structural conformations in peptides, which is essential for studying peptide interactions and designing peptide-based materials (Nowick et al., 2002).

Antibacterial and Anti-inflammatory Applications

The rapid advancement of peptide- and amino-acid-based nanotechnology offers new approaches for the development of biomedical materials. Research on the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks highlights promising advancements in this field. These nanoassemblies inhibit and hinder bacterial growth and viability without being cytotoxic toward mammalian cell lines. Importantly, the integration of these nanoassemblies does not affect the mechanical and optical properties of the materials, due to the low dosage required to confer antibacterial activity. This approach serves as a basis for further design and development of enhanced composite materials for biomedical applications, showcasing the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in the development of new antibacterial and anti-inflammatory materials (Schnaider et al., 2019).

Hydrogel Formation and Stabilization of Silver Nanoclusters

Fmoc-protected amino acids, such as Fmoc-Phe-OH, form efficient, stable, and transparent hydrogels, which have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. In this innovative application, silver ions are complexed with the carboxylate group of the Fmoc-Phe-OH gelator and reduced spontaneously in the presence of sunlight at physiological pH, forming silver nanoclusters stabilized within the hydrogel matrix. These clusters exhibit interesting fluorescent properties and are stable for up to four months, indicating the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in creating functional hydrogels with embedded metallic nanoclusters for various applications, including biosensing and catalysis (Roy & Banerjee, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOOYINJZPDDP-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Orn(2-Cl-Z)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)